molecular formula C18H20O4 B14346792 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran CAS No. 92774-37-3

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B14346792
CAS No.: 92774-37-3
M. Wt: 300.3 g/mol
InChI Key: NPUBHWHXABHVDK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 6, 7, and 3 on the benzopyran ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzopyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzopyran ring can influence its binding affinity to enzymes or receptors, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities with 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran and has been studied for its biological activities.

    6,7-Dimethoxyflavanone: Another related compound with similar methoxy substitutions, known for its antioxidant properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

CAS No.

92774-37-3

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

6,7-dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C18H20O4/c1-19-14-6-4-5-13(9-14)18-15-11-17(21-3)16(20-2)10-12(15)7-8-22-18/h4-6,9-11,18H,7-8H2,1-3H3

InChI Key

NPUBHWHXABHVDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCO2)OC)OC

Origin of Product

United States

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